

Gefitinib-based PROTAC 3 cell culture treatment protocol

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Compound of Interest

Compound Name: Gefitinib-based PROTAC 3

Cat. No.: B609674

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Application Notes: Gefitinib-based PROTAC 3

Introduction

Gefitinib-based PROTAC 3 is a heterobifunctional molecule designed for targeted protein degradation. It operates as a proteolysis-targeting chimera (PROTAC), a class of molecules that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3] This specific PROTAC consists of three key components: a ligand that binds to the Epidermal Growth Factor Receptor (EGFR), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6][7] By inducing proximity between EGFR and the E3 ligase, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.[8][9] This mechanism offers a distinct advantage over traditional inhibitors by physically removing the target protein rather than just blocking its function.[9]

Gefitinib-based PROTAC 3 has demonstrated high potency and selectivity for certain EGFR mutants. It effectively induces the degradation of EGFR with an exon 19 deletion or an L858R activating point mutation, which are common in non-small cell lung cancer.[4][6] Notably, it spares wild-type EGFR, even at high concentrations, highlighting its potential for a wider therapeutic window and reduced side effects compared to non-selective inhibitors.[6][7] These application notes provide detailed protocols for researchers to effectively utilize **Gefitinib-based PROTAC 3** in a cell culture setting to study EGFR degradation and its downstream effects.

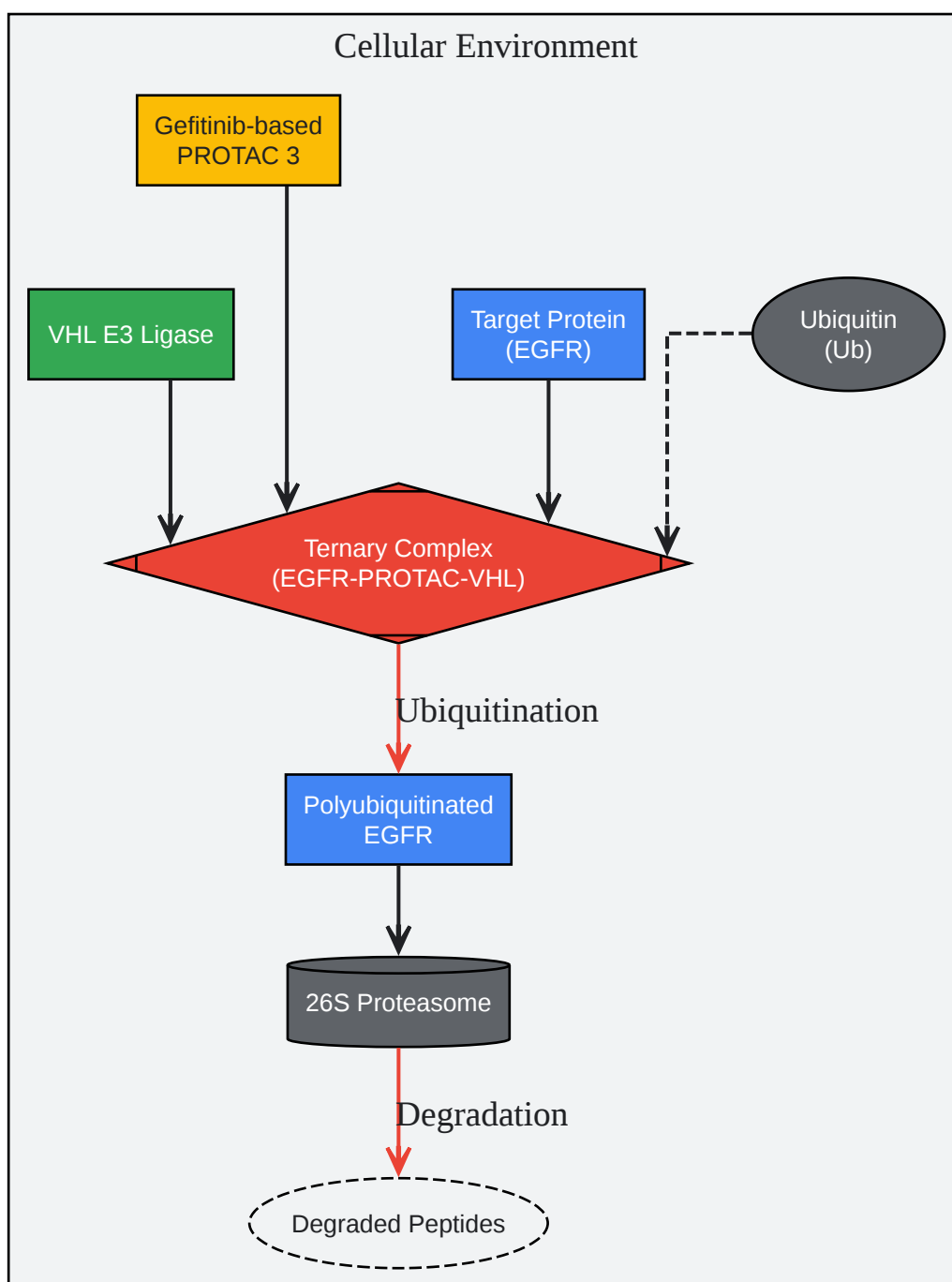
Quantitative Data Summary

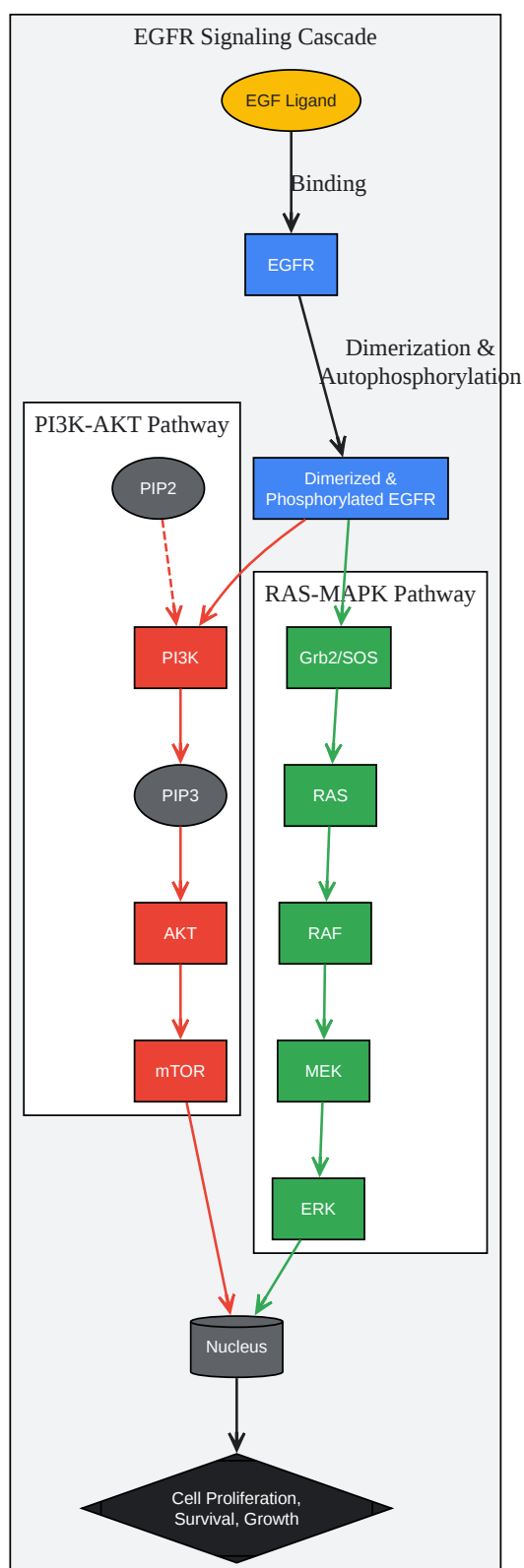
The following table summarizes the degradation potency of **Gefitinib-based PROTAC 3** in inducing EGFR degradation in specific cancer cell lines after a 24-hour treatment period.

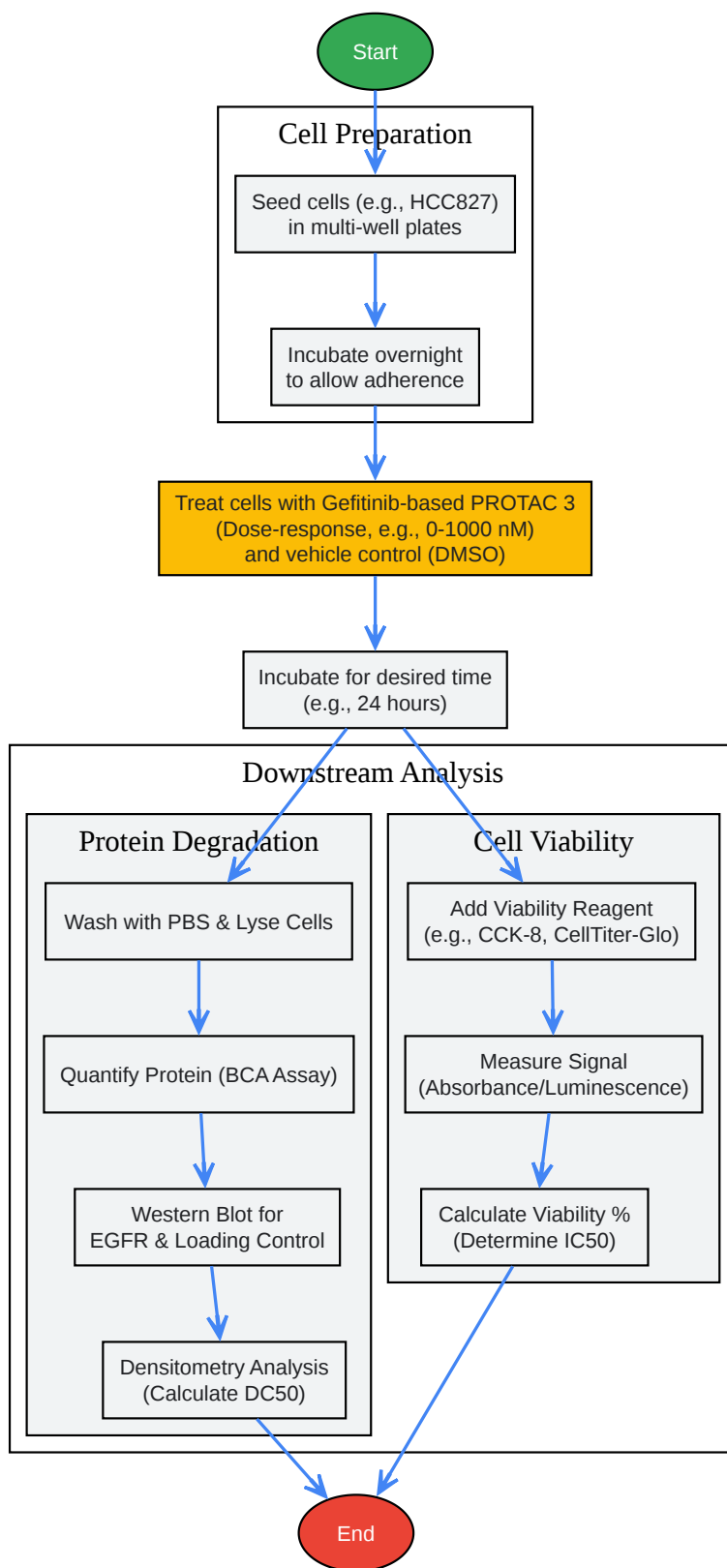
Cell Line	EGFR Mutation Status	DC50 (Concentration for 50% Degradation)	Reference
HCC827	Exon 19 deletion	11.7 nM	[4] [6] [7] [10]
H3255	L858R mutation	22.3 nM	[4] [6] [7] [10]

Visualized Mechanisms and Workflows

PROTAC Mechanism of Action







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